Dithiouracil
CAS No.: 2001-93-6
Cat. No.: VC21258458
Molecular Formula: C4H4N2S2
Molecular Weight: 144.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2001-93-6 |
|---|---|
| Molecular Formula | C4H4N2S2 |
| Molecular Weight | 144.2 g/mol |
| IUPAC Name | 1H-pyrimidine-2,4-dithione |
| Standard InChI | InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
| Standard InChI Key | ZEQIWKHCJWRNTH-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CN=C(N=C1S)S |
| SMILES | C1=CNC(=S)NC1=S |
| Canonical SMILES | C1=CNC(=S)NC1=S |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,4-Dithiouracil is a thiopyrimidine derivative with the molecular formula C4H4N2S2. Unlike uracil (C4H4N2O2), which contains oxygen atoms at positions 2 and 4, 2,4-dithiouracil has sulfur atoms at both these positions. This structural modification significantly alters the electronic distribution within the molecule, affecting its chemical behavior and biological interactions.
The presence of sulfur atoms instead of oxygen creates distinct differences in bond lengths, atomic charges, and molecular geometry compared to uracil. Density functional theory (DFT) studies have shown that thio-substitution of uracil affects the distribution of water molecules around the compound during hydration, suggesting different solvation properties compared to unsubstituted uracil .
Tautomeric Behavior
Similar to other thiouracil derivatives, 2,4-dithiouracil likely exhibits tautomeric interconversion between thione and enol forms. While specific tautomeric data for 2,4-dithiouracil is limited in the search results, research on related compounds like 2-thiouracil indicates that the thione form typically predominates under normal conditions, but the enol form can be stabilized in certain environments or reaction conditions .
Reactivity and Chemical Behavior
Enzymatic Reactivity
One of the most notable characteristics of 2,4-dithiouracil is its sequential desulfurization pattern when exposed to certain enzymes. Research on TudS desulfidases has revealed that when 2,4-dithiouracil serves as a substrate, the sulfur atom is abstracted first at the 4-position, forming 2-thiouracil as an intermediate, which is then further desulfurized to produce uracil .
Effects on Nucleic Acid Structure
Impact on DNA:RNA Hybrid Microhelixes
DFT studies have examined the effect of thio-substituted uracil compounds, including 2,4-dithiouracil, on the structure of DNA:RNA hybrid microhelixes. Research indicates that thio-substitution affects the formation of Watson-Crick base pairs, with 2,4-dithiouridine (the nucleoside form of 2,4-dithiouracil) causing the most pronounced deformation of helical and backbone parameters among the studied derivatives .
The presence of sulfur atoms at both positions 2 and 4 significantly increases the dipole moment of A-type microhelixes and affects structural parameters such as rise and propeller twist. These modifications to nucleic acid geometry could have important implications for RNA structure, stability, and function in biological systems .
Comparative Base-Pairing Properties
The table below summarizes the comparative effects of uracil and its thio-derivatives on DNA:RNA hybrid microhelix parameters:
| Parameter | Uracil | 2-Thiouracil | 4-Thiouracil | 2,4-Dithiouracil |
|---|---|---|---|---|
| Watson-Crick Base Pair Strength | Strongest | Weaker | Weaker | Weakest |
| Effect on Helical Parameters | Minimal deformation | Slight deformation | Slight deformation | Most pronounced deformation |
| Dipole Moment in A-type Microhelixes | Baseline | Increased | Increased | Significantly increased |
| Propeller Twist | Baseline | Increased | Increased | Most increased |
| Rise Parameter | Baseline | Increased | Increased | Most increased |
This comparative analysis highlights how the double thio-substitution in 2,4-dithiouracil causes more dramatic structural changes in nucleic acid conformations than either of the mono-substituted variants .
Biological Significance and Applications
Research Applications
The unique properties of 2,4-dithiouracil make it valuable in various research contexts:
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As a model compound for studying enzymatic desulfurization mechanisms
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In investigations of nucleic acid structure and stability
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For molecular docking studies against various target proteins
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As a building block for synthesizing more complex bioactive compounds
Comparative Analysis with Related Compounds
Structural and Functional Comparison
The table below compares key characteristics of 2,4-dithiouracil with related compounds:
| Characteristic | Uracil | 2-Thiouracil | 4-Thiouracil | 2,4-Dithiouracil |
|---|---|---|---|---|
| Molecular Formula | C4H4N2O2 | C4H4N2OS | C4H4N2OS | C4H4N2S2 |
| Position of Sulfur | None | Position 2 | Position 4 | Positions 2 and 4 |
| TudS Enzyme Specificity | Substrate | Not specifically bound | Substrate | Sequential desulfurization |
| Known Applications | RNA component | Antithyroid, anti-carcinogenic | RNA labeling | Research tool |
| Ring Deformability | Most easily deformed | Less deformable than uracil | Less deformable than uracil | Least deformable |
This comparison highlights how the incremental substitution of oxygen with sulfur progressively alters the properties and applications of these related compounds .
Enzymatic Processing Differences
TudS-like enzymes show differential activity toward thiouracil derivatives. While these enzymes readily process 4-thiouracil, they show no specific binding to 2-thiouracil. With 2,4-dithiouracil, these enzymes demonstrate a sequential desulfurization pattern, first removing the sulfur at position 4 to form 2-thiouracil as an intermediate, which is then further processed to uracil .
This pattern suggests that the position of sulfur substitution significantly affects enzyme recognition and processing, with the sulfur at position 4 being more accessible or reactive to enzymatic removal than the sulfur at position 2.
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